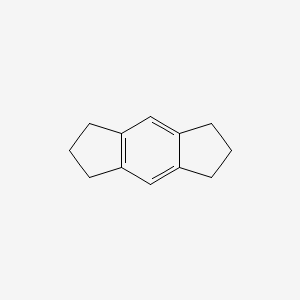

1,2,3,5,6,7-Hexahydro-s-indacene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,5,6,7-hexahydro-s-indacene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-3-9-7-11-5-2-6-12(11)8-10(9)4-1/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGHRKGPUUKBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(CCC3)C=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197806 | |

| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-52-3 | |

| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,3,5,6,7 Hexahydro S Indacene and Its Derivatives

Established Chemical Synthesis Routes

Established methods for the synthesis of the 1,2,3,5,6,7-hexahydro-s-indacene core often involve multi-step sequences starting from readily available precursors. These routes focus on the construction of the tricyclic framework through classical organic reactions.

Multi-Step Reaction Sequences for Core Construction

The construction of the this compound core can be achieved through a multi-step reaction sequence. A notable example is the synthesis of the 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (B17840) moiety, a key intermediate for various derivatives. This process can involve a ten-step route starting from 2,3-dihydro-1H-indene. researchgate.net A crucial step in this sequence is a Friedel-Crafts acylation of the indene (B144670) derivative. researchgate.net

The reaction of amino hexahydro-s-indacene with glyoxal (B1671930), followed by reduction of the resulting diimine to a diamine and subsequent cyclization with triethyl orthoformate, has been employed to create more complex derivatives. researchgate.net

| Step | Description | Precursor | Key Reagents | Product |

| 1 | Friedel-Crafts Acylation | 2,3-dihydro-1H-indene | 3-chloropropionyl chloride, aluminum trichloride | 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one |

| 2-10 | Further steps including cyclization and amination | 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one | Various | 1,2,3,5,6,7-hexahydro-s-indacen-4-amine |

Table 1: Exemplary Multi-Step Synthesis of a this compound Derivative

Cyclization and Reduction Strategies

Cyclization reactions are fundamental to forming the fused ring system of hexahydro-s-indacene. Intramolecular Friedel-Crafts acylation is a common strategy, where a suitable acyl halide or carboxylic acid derivative attached to an indane core is cyclized to form the second five-membered ring. researchgate.net For instance, 3-chloropropionyl chloride can be used to acylate indan, and the resulting ketone can then undergo an intramolecular cyclization. researchgate.net

Reduction strategies are employed to obtain the saturated rings of the hexahydro-s-indacene structure. This can involve the reduction of keto groups introduced during the synthesis or the hydrogenation of aromatic rings.

Preparation from Simpler Precursors (e.g., Indan)

A significant synthetic route to a key derivative, 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (B3251675), commences from the simpler precursor, indan. researchgate.netresearchgate.net This transformation is accomplished in five steps. researchgate.netresearchgate.net This isocyanate is a valuable intermediate for the synthesis of various compounds, including those with anti-inflammatory properties. researchgate.net The synthesis of 4-amino-1,2,3,5,6,7-hexahydro-s-indacene has also been reported, which can then be converted to the isocyanate.

| Starting Material | Number of Steps | Key Intermediate | Reference |

| Indan | 5 | 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene | researchgate.netresearchgate.net |

Table 2: Synthesis from Indan

Advanced and Stereoselective Synthetic Approaches

More recent synthetic methodologies focus on improving efficiency, scalability, and stereoselectivity. These approaches often utilize transition metal catalysis and continuous flow technologies.

Palladium-Catalyzed Cyclization for Fused Tricyclic Systems

Palladium-catalyzed reactions are powerful tools in the synthesis of complex organic molecules, including fused tricyclic systems. While specific examples for the direct synthesis of the this compound core via this method are not extensively detailed in the provided search results, the synthesis of related indene and indanone derivatives using palladium catalysis is well-established. rsc.orgresearchgate.netrsc.org These methods often involve the annulation of alkynes with appropriate precursors. rsc.org Such strategies could potentially be adapted for the construction of the hexahydro-s-indacene framework.

Continuous Flow Hydrogenation Processes in Scalable Synthesis

For the large-scale synthesis of this compound derivatives, continuous flow hydrogenation presents a significant advancement over traditional batch processes. google.com This technology offers improved safety, efficiency, and scalability. google.com The hydrogenation of polycyclic aromatic hydrocarbons (PAHs) using palladium-based catalysts in continuous flow systems has been demonstrated. nih.govacs.orgdioxin20xx.org These processes can achieve high conversion rates and are amenable to industrial-scale production. google.com The use of polysilane-supported palladium/alumina hybrid catalysts in continuous flow hydrogenation has also been reported, showing high activity and stability. beilstein-journals.org

| Technology | Advantages | Application |

| Continuous Flow Hydrogenation | Improved safety, efficiency, scalability, greener synthesis, reduced solvent waste | Large-scale synthesis of this compound derivatives |

Table 3: Advanced Synthesis Technologies

Synthesis of Conformationally Constrained Diaminodicarboxylic Acid Derivatives

The synthesis of conformationally constrained diaminodicarboxylic acid derivatives of this compound has been reported, providing rigid scaffolds for various applications. Specifically, cis- and trans-2,6-diamino-1,2,3,5,6,7-hexahydro-s-indacene-2,6-dicarboxylic acids have been synthesized. The stereochemical assignment of these derivatives was unequivocally determined through X-ray crystallographic analysis of their protected forms. The cis-isomer was characterized as its Boc-protected ethyl ester, while the trans-isomer was analyzed as its Cbz-protected ethyl ester. This work highlights a synthetic route to novel, functionally protected, and conformationally restricted diaminodicarboxylic acids based on the hexahydro-s-indacene framework.

Derivatization and Functionalization Strategies

Introduction of Amine and Isocyanate Functionalities

The introduction of amine and isocyanate functionalities to the this compound core is a key step in the synthesis of many of its biologically active derivatives. The primary amine, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, serves as a crucial precursor.

This amine can be readily converted to the corresponding isocyanate, 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene, through treatment with phosgene (B1210022) or a phosgene equivalent. A typical procedure involves reacting the amine with a solution of phosgene in a suitable solvent, such as toluene, in the presence of a base like triethylamine. This reaction proceeds through a carbamoyl (B1232498) chloride intermediate. researchgate.net The resulting isocyanate is a versatile intermediate for further derivatization, particularly in the synthesis of ureas and carbamates. researchgate.net

| Precursor | Reagent | Product | Yield |

| 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine | Phosgene, Triethylamine | 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene | 90% |

Synthesis of Sulfonamide and Acetamide (B32628) Derivatives

Sulfonamide Derivatives: The 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene intermediate is particularly useful for the synthesis of sulfonylurea derivatives. For instance, the anti-inflammatory agent 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea has been synthesized by reacting the isocyanate with 4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonamide. researchgate.net This reaction can be performed with the isolated isocyanate or via an in-situ method. researchgate.net Another example is the preparation of 1-ethyl-N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)piperidine-4-sulfonamide, which is being explored for its potential as an NLRP3 inhibitor. wipo.int

| Starting Material | Reagent | Product |

| 1,2,3,5,6,7-hexahydro-s-indacen-4-amine | Acetyl chloride | N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)acetamide |

| 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene | 4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonamide | 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea |

Halogenation and Subsequent Organometallic Coupling

The introduction of a halogen atom onto the this compound scaffold opens up possibilities for further functionalization through organometallic cross-coupling reactions. The synthesis of 4-bromo-1,2,3,5,6,7-hexahydro-s-indacene (B2713791) provides a key intermediate for such transformations. While the direct bromination of the parent hexahydro-s-indacene is a potential route, the synthesis of this bromo derivative is often achieved through other synthetic sequences.

Once obtained, the bromo derivative can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at the 4-position of the indacene core. This strategy is a powerful tool for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.

Strategies for Water Solubilization and Hydrophilic Modification

The parent this compound is a hydrophobic molecule, which can limit its applications in biological systems. To enhance its water solubility, various hydrophilic modifications can be implemented. A common and effective strategy is PEGylation, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the molecule. mdpi.comnih.govtandfonline.com PEG is a hydrophilic, biocompatible polymer that can significantly improve the aqueous solubility and pharmacokinetic profile of hydrophobic drugs. mdpi.comnih.govtandfonline.com

For this compound derivatives, PEGylation could be achieved by functionalizing the core with a suitable handle, such as a hydroxyl or amino group, which can then be reacted with an activated PEG derivative. The resulting PEGylated conjugate would exhibit increased hydrophilicity. The length and nature of the PEG chain can be varied to fine-tune the solubility and other physicochemical properties of the final compound. mdpi.com

| Modification Strategy | Key Features |

| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains. |

| Significantly increases water solubility and biocompatibility. mdpi.comnih.govtandfonline.com | |

| Can improve pharmacokinetic properties. tandfonline.com |

Synthesis of Bulky Analogues for Steric Control

The introduction of bulky substituents onto the this compound framework can be employed to exert steric control over the molecule's conformation and its interactions with biological targets or other molecules. The synthesis of such sterically hindered analogues can be achieved by incorporating large groups at various positions of the indacene core.

One approach involves the use of starting materials that already contain bulky groups. For example, the synthesis could start from a substituted indane or a related precursor bearing large alkyl or aryl groups. Another strategy is to introduce these bulky substituents at a later stage of the synthesis through functionalization of the hexahydro-s-indacene core. For instance, bulky alkyl or aryl groups can be introduced via Friedel-Crafts alkylation or acylation, followed by reduction, or through palladium-catalyzed cross-coupling reactions with appropriate bulky coupling partners. The presence of these bulky groups can influence the reactivity of nearby functional groups and can be used to modulate the selectivity of subsequent reactions.

Reactivity and Mechanistic Investigations of the 1,2,3,5,6,7 Hexahydro S Indacene Framework

General Reactivity Patterns

The chemical behavior of 1,2,3,5,6,7-hexahydro-s-indacene is characterized by reactions typical of aromatic compounds and their alkylated portions, allowing for diverse functionalization.

Oxidation Reactions and Product Formation (e.g., Ketones, Carboxylic Acids)

The benzylic positions of the this compound framework are susceptible to oxidation. Treatment with common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can convert the methylene (B1212753) groups adjacent to the aromatic ring into carbonyl functionalities, yielding the corresponding ketones.

Under more forceful oxidizing conditions, the ring can be cleaved to form dicarboxylic acids. While ketones are generally resistant to further oxidation, strong agents like hot alkaline KMnO₄ can cleave the C-C bond adjacent to the carbonyl group. arkat-usa.orgscispace.com Aldehydes, if formed as intermediates, are readily oxidized to carboxylic acids. arkat-usa.orgscispace.com For instance, derivatives such as this compound-4-carboxylic acid are known, indicating that the aromatic ring itself can be functionalized and oxidized.

Table 1: Oxidation Reactions of the Hexahydro-s-indacene Framework

| Oxidizing Agent | Potential Product(s) | Reaction Type |

| Potassium Permanganate (KMnO₄) | Ketones, Carboxylic Acids | Oxidation |

| Chromium Trioxide (CrO₃) | Ketones | Oxidation |

Reduction Reactions to Saturated Hydrocarbons

The aromatic core of this compound can be fully saturated through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The process reduces the central benzene (B151609) ring to a cyclohexane (B81311) ring, resulting in the formation of the fully saturated perhydro-s-indacene hydrocarbon. This transformation eliminates the aromatic character of the molecule entirely.

Substitution Reactions and Derivative Formation

The aromatic ring of hexahydro-s-indacene readily undergoes electrophilic substitution reactions, allowing for the introduction of various functional groups. Halogenation, for instance, can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst. This leads to the formation of mono- or poly-halogenated derivatives, such as 4-bromo-1,2,3,5,6,7-hexahydro-s-indacene (B2713791).

These halogenated intermediates serve as valuable precursors for further derivatization. For example, they can be converted into amino-substituted compounds like 4-amino-1,2,3,5,6,7-hexahydro-s-indacene, also known as s-hydrindacen-4-amine. nih.gov This amine derivative is a known compound, highlighting a pathway to introduce nitrogen-containing functional groups onto the core structure. nih.govresearchgate.net

Table 2: Common Reactivity Patterns of this compound

| Reaction Type | Reagents/Conditions | Product Type |

| Oxidation | KMnO₄ or CrO₃ | Ketones, Carboxylic Acids |

| Reduction | H₂ gas, Palladium on Carbon (Pd/C) | Saturated Hydrocarbons (Perhydroindacene) |

| Substitution | Br₂ or Cl₂ with Lewis Acid | Halogenated Derivatives |

| Further Derivatization | Nucleophilic substitution on halo-derivatives | Amino derivatives, etc. |

Organometallic Catalysis and Ligand Development

The rigid and well-defined structure of this compound makes it an attractive scaffold for the design of ligands used in organometallic catalysis.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) of Halogenated Derivatives

Halogenated derivatives of hexahydro-s-indacene are ideal substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. wikipedia.org This powerful C-C bond-forming reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. arkat-usa.orgwikipedia.org

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halogenated hexahydro-s-indacene. wikipedia.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. wikipedia.org

This methodology would allow for the synthesis of a wide array of aryl- or vinyl-substituted hexahydro-s-indacenes, starting from its brominated derivatives. The reaction is widely used in industry for its high functional group tolerance and effectiveness. mdpi.comnih.gov

Design and Synthesis of N-Heterocyclic Carbene (NHC) Ligands Based on Hexahydro-s-Indacene

N-Heterocyclic Carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry, prized for their strong σ-donating properties and their ability to form highly stable metal complexes. scripps.edunsf.gov The synthesis of NHCs typically involves the deprotonation of a corresponding azolium salt precursor. scripps.edu

The this compound framework offers a promising backbone for the design of novel NHC ligands. A hypothetical synthesis would begin with the creation of a diamine derivative of the indacene scaffold. This diamine could then be reacted with glyoxal (B1671930) or a similar reagent to form a diimine, followed by reduction and cyclization with an orthoformate to construct the imidazolium (B1220033) salt precursor. researchgate.net Deprotonation of this salt would yield the free NHC, which can then be coordinated to a transition metal center.

The rigid tricyclic structure of the indacene backbone would impart specific steric properties to the resulting NHC ligand. The steric and electronic properties of NHC ligands are crucial for the stability and reactivity of the catalyst, and a hexahydro-s-indacene-based ligand could offer unique performance in catalytic applications such as olefin metathesis or cross-coupling reactions. researchgate.netnih.gov

Metal-NHC Complex Formation and their Role in Transition Metal-Catalyzed Reactions (e.g., Olefin Metathesis, Arylation, Hydrogenation)

The rigid, bicyclic framework of this compound serves as a versatile scaffold for the synthesis of N-heterocyclic carbene (NHC) ligands. These ligands, when complexed with transition metals, give rise to robust catalysts with significant applications in a variety of organic transformations. The formation of such metal-NHC complexes typically involves the reaction of a metal precursor with the free NHC, which is generated in situ from its corresponding azolium salt.

The hexahydro-s-indacene-based NHC ligands have demonstrated particular utility in forming stable and active complexes with metals like palladium (Pd) and ruthenium (Ru). N-heterocyclic carbenes are known to be excellent ancillary ligands in transition metal-catalyzed reactions due to their strong σ-donating properties and the steric bulk provided by their substituents, which can be tailored to influence catalytic activity and selectivity. researchgate.netnih.gov

Research has shown that palladium-NHC complexes derived from a hexahydro-s-indacene backbone are effective catalysts for cross-coupling reactions. For instance, detailed protocols have been established for testing the catalytic activity of various palladium N-heterocyclic carbene complexes in arylation and Suzuki-Miyaura cross-coupling reactions. researchgate.net These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon bonds.

In the realm of olefin metathesis, a reaction with profound industrial importance for the synthesis of alkenes, ruthenium catalysts bearing NHC ligands are paramount. nih.govresearchgate.net A notable example is a Grubbs-type catalyst incorporating a hexahydro-s-indacene based NHC ligand. These specialized catalysts often exhibit improved stability and activity, particularly in challenging metathesis reactions like the formation of tetrasubstituted double bonds. nih.gov The unique steric and electronic properties conferred by the hexahydro-s-indacene moiety can enhance catalyst performance. researchgate.net

Furthermore, metal-NHC complexes featuring the hexahydro-s-indacene scaffold have been investigated in hydrogenation reactions. The combination of the rigid ligand backbone and the electronic character of the NHC can lead to highly efficient catalysts for the reduction of various functional groups. researchgate.net

The table below summarizes representative research findings on the catalytic performance of metal-NHC complexes based on the this compound framework.

| Catalyst Type | Metal | Reaction Type | Substrate Example | Product Example | Key Findings |

| Pd-NHC | Palladium | Suzuki-Miyaura Coupling | Aryl bromides | Biaryls | High catalytic activity observed, comparable to standard NHC catalysts. researchgate.net |

| Pd-NHC | Palladium | Arylation | Aryl halides | Functionalized arenes | Effective catalysis under defined reaction conditions. researchgate.net |

| Ru-NHC | Ruthenium | Olefin Metathesis | Di-alkenes | Cycloalkenes | The ligand framework is suitable for developing robust metathesis catalysts. researchgate.net |

| Ru-NHC | Ruthenium | Hydrogenation | Alkenes, Ketones | Alkanes, Alcohols | The complexes show potential for various reduction reactions. researchgate.net |

Ligand Exchange Reactions in Metal Complexes

For example, studies on ruthenium indenyl complexes, such as [Ru(η5-indenyl)(NCPh)(PPh3)2]+, have provided insight into the kinetics and thermodynamics of ligand substitution. nih.gov Research using techniques like electrospray ionization mass spectrometry (ESI-MS) and ³¹P{¹H} NMR has shown that the substitution of the benzonitrile (B105546) (NCPh) ligand is a dissociative process. nih.gov

Competition experiments with these indenyl complexes have established a hierarchy of ligand donor abilities, which dictates the outcome of exchange reactions. For instance, in the aforementioned ruthenium system, the binding affinity of various phosphine (B1218219) ligands was ranked. nih.gov Such studies reveal that both steric and electronic factors of the incoming and existing ligands play a critical role. In sterically crowded complexes, a labile ligand can be displaced, and even the subsequent loss of a more strongly bound ligand can occur to relieve steric strain. nih.gov

While specific studies on ligand exchange reactions involving this compound complexes are not extensively documented in the reviewed literature, the principles derived from related indenyl systems are highly relevant. The general mechanism for ligand exchange in a hypothetical hexahydro-s-indacene metal complex, [M(Ind')(L1)n], with an incoming ligand L2 can be represented as:

[M(Ind')(L1)n] + L2 ⇌ [M(Ind')(L1)n-1(L2)] + L1

Where Ind' represents the hexahydro-s-indacene ligand. The equilibrium of this reaction depends on the relative concentrations and binding affinities of L1 and L2, as well as the reaction conditions. savemyexams.com Understanding these exchange processes is vital for optimizing catalytic protocols, as the active species in a catalytic cycle is often formed through such a substitution step.

Reaction Stereochemistry and Regioselectivity Control

Controlling the stereochemistry and regioselectivity of a chemical reaction is a primary goal in modern organic synthesis, allowing for the precise construction of complex molecules. The ligand architecture in a metal catalyst plays a pivotal role in dictating the spatial orientation of substrates as they approach the metal center, thereby influencing the outcome of the reaction.

The rigid and sterically defined structure of the this compound framework makes it an attractive platform for developing catalysts for asymmetric reactions. By introducing chiral centers into the ligand backbone or its substituents, it is possible to create a chiral environment around the metal center. This chirality can be transferred to the product of a catalyzed reaction, leading to the preferential formation of one enantiomer or diastereomer over others. While the reviewed literature does not provide specific examples of chiral catalysts derived from hexahydro-s-indacene, its potential for applications in chiral reactions has been noted. researchgate.net

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is also heavily influenced by the steric and electronic properties of the catalyst. For instance, in functionalization reactions of arenes or alkenes, a bulky ligand like a hexahydro-s-indacene-based NHC can direct a reagent to the most accessible position, preventing reaction at more sterically hindered sites.

A study on the angular regioselective synthesis of functionalized hexahydro-triazolo-quinazolinones highlighted that the inherent structure of a fused ring system can direct reactions to form specific regioisomers. researchgate.net Although this involves a different heterocyclic system, it underscores the principle that the geometry of a polycyclic framework can be a powerful tool for controlling regiochemistry. Similarly, the functionalization of complex scaffolds like [2.2]paracyclophane often relies on directing groups or the inherent steric hindrance of the molecule to achieve site-selectivity. nih.gov

In the context of catalysis with hexahydro-s-indacene metal complexes, the ligand's structure would be expected to exert significant control over the regioselectivity of reactions such as hydroformylation or cross-coupling, where multiple isomers could potentially be formed. The specific substitution pattern on the indacene core would be a key determinant in directing the outcome of these transformations. Further research in this area is needed to fully exploit the potential of this ligand framework for stereoselective and regioselective catalysis.

Advanced Spectroscopic and Structural Elucidation Studies of 1,2,3,5,6,7 Hexahydro S Indacene and Its Derivatives

X-ray Crystallography for Absolute and Relative Stereochemical Assignment

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal evidence of a molecule's absolute and relative stereochemistry. For derivatives of 1,2,3,5,6,7-hexahydro-s-indacene, this technique is indispensable for elucidating the spatial orientation of substituents and the conformation of the fused ring system.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots that, when analyzed, reveals the electron density distribution within the crystal. From this electron density map, the precise positions of individual atoms can be determined, allowing for the construction of a detailed molecular model. This model provides bond lengths, bond angles, and torsional angles, which are crucial for a complete structural description.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis.omicsonline.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for determining the structure of organic molecules in solution. omicsonline.org It provides detailed information about the carbon-hydrogen framework of a molecule, aiding in the identification of the compound and the analysis of its conformation. For this compound and its derivatives, both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the central benzene (B151609) ring would appear in the downfield region (typically δ 6.5-8.0 ppm), while the methylene (B1212753) protons of the two saturated five-membered rings would resonate in the upfield region (typically δ 1.5-3.0 ppm). The integration of these signals provides the ratio of the different types of protons, and the coupling patterns (splitting of signals) reveal information about adjacent protons. For instance, the ¹H-NMR data for 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (B17840) shows a singlet for the aromatic proton at δ 6.93 ppm and multiplets for the aliphatic protons at δ 2.13 and 2.85 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The aromatic carbons of this compound would appear in the downfield region (δ 100-150 ppm), while the aliphatic carbons would be found in the upfield region (δ 10-50 ppm). The number of distinct signals indicates the number of unique carbon atoms in the molecule, which can be useful for determining molecular symmetry.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, further aiding in the unambiguous assignment of all signals and the complete structural elucidation of complex derivatives. omicsonline.org

| ¹H NMR Data for 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine | |

| Chemical Shift (δ) | Multiplicity |

| 6.93 ppm | s |

| 2.85 ppm | m |

| 2.13 ppm | t |

| Source: Coll. Czech Chem. Comm. 42: 3094 (1977) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.nih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. nih.gov

In a typical mass spectrometry experiment, the sample is ionized, and the resulting ions are separated according to their mass-to-charge ratio (m/z). For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (158.24 g/mol ). nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. uni-saarland.de

Electron impact (EI) ionization often causes the molecular ion to fragment in a predictable manner. The analysis of these fragment ions can provide valuable structural information. libretexts.org For alkanes and aromatic compounds, common fragmentation patterns involve the loss of small alkyl or other neutral fragments. libretexts.org The fragmentation of the this compound core would likely involve cleavages in the saturated five-membered rings. The stability of the resulting carbocations influences the observed fragmentation pathway. chemguide.co.uk For instance, a common fragmentation pattern for alkanes is the loss of clusters of peaks 14 mass units apart, corresponding to the loss of (CH₂)nCH₃. libretexts.org

| Predicted Collision Cross Section (CCS) values (Ų) for N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)benzamide | |

| Adduct | Predicted CCS (Ų) |

| [M+H]⁺ | 164.9 |

| [M+Na]⁺ | 170.8 |

| [M-H]⁻ | 173.2 |

| [M+NH₄]⁺ | 185.9 |

| [M+K]⁺ | 165.4 |

| [M+H-H₂O]⁺ | 158.2 |

| [M+HCOO]⁻ | 186.3 |

| [M+CH₃COO]⁻ | 176.6 |

| [M+Na-2H]⁻ | 166.6 |

| [M]⁺ | 162.2 |

| [M]⁻ | 162.2 |

| Source: PubChemLite uni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties.mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of a compound provides information about its electronic structure and can be used to characterize conjugated systems.

The this compound molecule contains a central benzene ring, which is a chromophore that absorbs UV light. The electronic transitions in benzene and its derivatives are typically π → π* transitions. The presence of the fused aliphatic rings can slightly modify the absorption maxima (λ_max) and molar absorptivity (ε) compared to simple benzene derivatives. The specific λ_max values and the intensity of the absorption bands can be influenced by the solvent and the presence of substituents on the aromatic ring. For example, auxochromic groups (e.g., -NH₂, -OH) can cause a bathochromic (red) shift and an increase in absorption intensity.

While specific UV-Vis spectral data for the parent this compound is not extensively documented in readily available literature, the technique is fundamental in studying the optical properties of its derivatives, particularly those designed for applications in materials science and photochemistry.

Electrochemical Analysis (e.g., Cyclic Voltammetry) for Redox Behavior.mdpi.com

Electrochemical analysis, particularly cyclic voltammetry (CV), is a powerful technique for investigating the redox properties of a molecule. It provides information about the oxidation and reduction potentials of a compound, the stability of the resulting radical ions, and the reversibility of the electron transfer processes.

For this compound and its derivatives, CV can be used to study the ease with which the aromatic core can be oxidized or reduced. The oxidation potential would correspond to the removal of an electron from the π-system of the benzene ring, forming a radical cation. The reduction potential would correspond to the addition of an electron to the π*-system, forming a radical anion.

The redox potentials are sensitive to the electronic nature of substituents on the aromatic ring. Electron-donating groups would be expected to lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups would increase the oxidation potential. The reversibility of the redox processes, as determined by the separation of the anodic and cathodic peak potentials, provides insight into the stability of the generated radical ions. This information is particularly valuable in the design of materials for electronic devices and as redox-active ligands in coordination chemistry.

Infrared (IR) Spectroscopy for Functional Group Identification.mdpi.com

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands for both its aromatic and aliphatic components. libretexts.org

Aromatic C-H stretching: These vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: The C-H bonds of the methylene groups in the saturated five-membered rings will show strong absorptions in the 2960-2850 cm⁻¹ region. libretexts.org

C=C stretching (aromatic): The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually give rise to one or more bands of variable intensity in the 1600-1450 cm⁻¹ region. libretexts.org

C-H bending: Bending vibrations for aromatic and aliphatic C-H bonds appear in the fingerprint region (below 1500 cm⁻¹).

Future Directions and Emerging Research Avenues for 1,2,3,5,6,7 Hexahydro S Indacene

Development of Novel and Sustainable Synthetic Methodologies

Current syntheses of the 1,2,3,5,6,7-hexahydro-s-indacene core often rely on multi-step procedures, such as the Friedel-Crafts acylation of indane followed by subsequent cyclization. acs.org While effective, these methods can be resource-intensive and may not align with the growing demand for greener chemical processes. Future efforts will likely focus on developing more efficient and environmentally benign synthetic routes.

| Current Synthetic Approach | Key Features | Potential Future Direction | Advantages of Future Direction |

| Friedel-Crafts Acylation of Indane | Multi-step, established method | Palladium-Catalyzed Cyclization | Higher atom economy, potentially fewer steps |

| Traditional Batch Synthesis | Suitable for lab scale | Continuous Flow Synthesis | Improved safety, scalability, and reduced waste |

Exploration of Undiscovered Reactivity Patterns and Pericyclic Reactions

The chemical reactivity of this compound is an area ripe for further investigation. While some reactions like oxidation and reduction have been documented, a comprehensive understanding of its reactivity profile is lacking. Future research should systematically explore its behavior with a wider range of reagents and under diverse reaction conditions.

Of particular interest is the potential for this scaffold to participate in pericyclic reactions. researchgate.net The constrained geometry of the fused ring system could lead to unique stereochemical outcomes and provide access to novel molecular architectures. Investigating its behavior in cycloadditions, electrocyclic reactions, and sigmatropic rearrangements could unveil new synthetic pathways and expand the chemical space accessible from this starting material.

Integration of Advanced Computational Approaches for Rational Design

Computational chemistry is set to play an increasingly pivotal role in guiding the future of this compound research. Quantum chemistry calculations can provide deep insights into the molecule's electronic structure, stability, and reactivity, aiding in the rational design of new derivatives with tailored properties. ontosight.aiacs.org

Expansion of Applications in Next-Generation Functional Materials and Supramolecular Devices

The unique structural and electronic properties of this compound make it an attractive building block for advanced functional materials. ontosight.ai Its rigid framework can be functionalized to create components for organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ontosight.ai

Furthermore, the scaffold is well-suited for the construction of complex supramolecular assemblies. oup.comthieme-connect.com Its ability to be incorporated into macrocycles and rotaxanes opens up possibilities for creating molecular machines, sensors, and allosteric receptors. oup.comthieme-connect.comresearchgate.net Recent work has shown its use in creating water-soluble cycloparaphenylene derivatives for host-guest chemistry, demonstrating its potential in developing novel supramolecular receptors with visible fluorescence. chemrxiv.orgresearchgate.net Future research will likely focus on harnessing these properties to create sophisticated devices with dynamic and responsive functions.

Investigation into Unique Structural Features and Strain Effects

The partially saturated, fused-ring system of this compound imparts a degree of conformational rigidity and strain. A detailed investigation into these structural features could reveal interesting and potentially exploitable properties. High-resolution structural analysis techniques, coupled with computational modeling, can provide a precise picture of the molecule's geometry and the energetic consequences of its strained framework.

Understanding these strain effects is crucial, as they can influence the molecule's reactivity, stability, and its interactions in larger assemblies. For example, the introduction of this moiety into certain compounds has been shown to decrease stability under specific conditions, a factor that needs to be considered in molecular design. acs.org A deeper understanding of these structure-property relationships will be essential for the rational design of future generations of this compound-based molecules.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and storage recommendations for 1,2,3,5,6,7-Hexahydro-s-indacene?

- Answer : The compound has a molecular formula of C₁₂H₁₅N and a molecular weight of 173.25 g/mol . It should be stored at 2–8°C under nitrogen to prevent degradation due to oxidative or moisture-mediated instability . For related derivatives (e.g., 4-substituted analogs), density (~0.96 g/cm³) and boiling point (~286°C) data can guide solvent selection and purification protocols .

Q. How can researchers confirm the structural identity of this compound derivatives?

- Answer : Use ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For example, derivatives like N-((hexahydro-s-indacen-4-yl)carbamoyl)benzenesulfonamide show diagnostic NMR peaks (e.g., δ = 10.00 ppm for NH protons) and HRMS data matching calculated m/z values (e.g., 400.0973 [M-H]⁻) .

Advanced Research Questions

Q. What experimental strategies are effective for synthesizing NLRP3-targeting sulfonylurea derivatives of this compound?

- Answer : Utilize 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (prepared via general methods A1/A2) as a key intermediate. Couple it with sulfonamides (e.g., thiophene-2-sulfonamide) under anhydrous conditions, followed by purification via column chromatography (e.g., 50% EtOAc/hexanes). Yields range from 11–63%, depending on steric and electronic effects .

Q. How can researchers resolve contradictions in NLRP3 inhibitor efficacy across preclinical models?

- Answer : Consider metabolic stability and tissue penetration . For example, MCC950 (a derivative) limits diet-induced obesity in mice but shows poor CNS penetration, suggesting off-target effects in peripheral tissues. Use human liver microsome assays to identify major metabolites (e.g., hydroxylation on the indacene moiety) and adjust substituents to improve pharmacokinetics .

Q. What methodologies optimize SAR studies for indacene-based inflammasome inhibitors?

- Answer :

- Step 1 : Synthesize analogs with substituents at the 4-position (e.g., sulfonamides, urea groups) to modulate NLRP3 binding.

- Step 2 : Validate activity via IL-1β release assays in THP-1 macrophages.

- Step 3 : Compare IC₅₀ values with clinical candidates (e.g., MCC950: IC₅₀ = 7.5 nM). Derivatives with bulky hydrophobic groups (e.g., trifluoromethylbenzene) often show enhanced potency .

Q. How do steric and electronic effects influence the reactivity of 4-isocyanato intermediates?

- Answer : Steric hindrance at the 4-position slows isocyanate coupling but improves selectivity. For example, coupling with 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide requires extended reaction times (24–48 hrs) but reduces byproduct formation. Monitor reaction progress via TLC or in situ FTIR for NCO peak disappearance (~2270 cm⁻¹) .

Methodological Notes

- Contradiction Analysis : If biological activity diverges between in vitro and in vivo models, evaluate metabolic stability (e.g., cytochrome P450 assays) and protein binding (SPR or ITC) .

- Safety & Handling : Derivatives with bromine (e.g., 4-bromo-indacene) require inert atmosphere handling due to reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.